molecular formula C19H13Cl2FN2O3 B15181037 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- CAS No. 107679-94-7

1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)-

Cat. No.: B15181037
CAS No.: 107679-94-7
M. Wt: 407.2 g/mol
InChI Key: KGIQUJZSBPBFGH-IEBWSBKVSA-N
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Description

1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound characterized by its unique structure, which includes a dioxolane ring, dichlorophenyl, fluorophenyl, and imidazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process may start with the preparation of the dioxolane ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The imidazolylmethyl group can be introduced via nucleophilic substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolan-2-one derivatives: Compounds with similar dioxolane ring structures.

    Phenyl-substituted imidazoles: Compounds with similar imidazolylmethyl groups.

    Halogenated aromatic compounds: Compounds with similar dichlorophenyl and fluorophenyl groups.

Uniqueness

The uniqueness of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- lies in its combination of structural features, which may confer specific chemical reactivity, biological activity, or material properties not found in other compounds.

Properties

CAS No.

107679-94-7

Molecular Formula

C19H13Cl2FN2O3

Molecular Weight

407.2 g/mol

IUPAC Name

(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C19H13Cl2FN2O3/c20-13-3-6-15(16(21)9-13)19(10-24-8-7-23-11-24)17(26-18(25)27-19)12-1-4-14(22)5-2-12/h1-9,11,17H,10H2/t17-,19-/m1/s1

InChI Key

KGIQUJZSBPBFGH-IEBWSBKVSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@](OC(=O)O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2C(OC(=O)O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

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